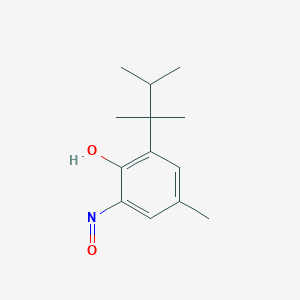
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- is an organic compound characterized by a phenolic structure with specific substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- typically involves nucleophilic aromatic substitution reactions. These reactions often require specific conditions, such as the presence of electron-withdrawing groups and strong nucleophiles .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution processes, optimized for yield and purity. These methods often utilize advanced techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require strong nucleophiles and specific catalysts to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding amines.
Aplicaciones Científicas De Investigación
Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components and influence various biochemical processes .
Comparación Con Compuestos Similares
- Phenol, 4-methyl-2-nitro-
- Phenol, 2,6-dimethyl-4-nitroso-
- Phenol, 4-nitroso-
Comparison: Compared to similar compounds, Phenol, 4-methyl-2-nitroso-6-(1,1,2-trimethylpropyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
59919-26-5 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
2-(2,3-dimethylbutan-2-yl)-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C13H19NO2/c1-8(2)13(4,5)10-6-9(3)7-11(14-16)12(10)15/h6-8,15H,1-5H3 |
Clave InChI |
VOXLBOOUICIRRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


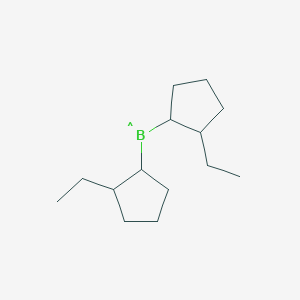
![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
![3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14617831.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
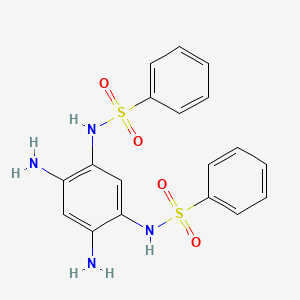

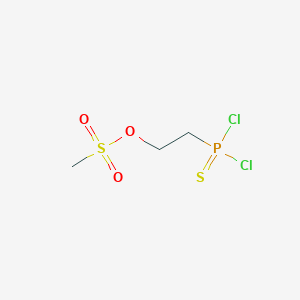
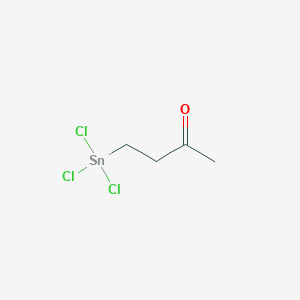
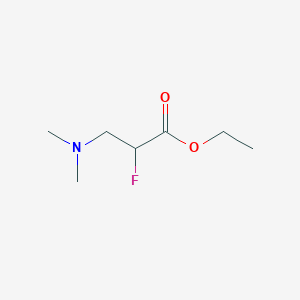
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
